molecular formula C10H12ClNO4 B1428184 7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 1346446-96-5

7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No.: B1428184
CAS No.: 1346446-96-5
M. Wt: 245.66 g/mol
InChI Key: MFZAXAGRAFMJGA-UHFFFAOYSA-N
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Description

The core structure, 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (CAS: 1261365-89-2), is a bicyclic heterocyclic compound with molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol . Key physical properties include:

  • Density: 1.4 ± 0.1 g/cm³
  • Boiling Point: 258.7 ± 40.0 °C (at 760 mmHg)
  • Flash Point: 110.3 ± 27.3 °C
  • LogP (Partition Coefficient): 1.6 ± 0.3 .

This scaffold is characterized by a fused dioxane and pyridine ring system, with a chlorine atom at the 7-position. Its stability and reactivity make it a versatile intermediate in medicinal and materials chemistry. Derivatives functionalized at the 8-position exhibit diverse chemical behaviors, enabling applications in cross-coupling reactions, drug discovery, and agrochemical synthesis.

Properties

IUPAC Name

7-chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4/c1-13-10(14-2)7-6(11)5-12-9-8(7)15-3-4-16-9/h5,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZAXAGRAFMJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C2C(=NC=C1Cl)OCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Multi-step Synthesis via Cyclization and Functionalization

Based on recent literature, a typical synthesis involves:

  • Step 1: Preparation of the heterocyclic core
    Starting from 2-methyl-4-chloro-pyridine, a cyclization reaction with suitable diol derivatives forms the dioxino fused ring system.

  • Step 2: Chlorination at the 7-position
    Selective chlorination is performed using reagents like N-chlorosuccinimide (NCS) under controlled temperature conditions to introduce the chlorine atom at the 7-position.

  • Step 3: Introduction of the dimethoxymethyl group at the 8-position
    This step involves nucleophilic substitution with dimethoxymethyl chloride or related derivatives, often catalyzed by bases such as N-ethyl-N,N-diisopropylamine, under microwave irradiation at elevated temperatures (~170°C) for optimized reaction times (~3 hours). This method enhances reaction efficiency and yield, as demonstrated in microwave-assisted syntheses.

  • Step 4: Final purification
    Purification is achieved through column chromatography or recrystallization, ensuring high purity suitable for research applications.

Method B: Microwave-Assisted Synthesis

Research indicates that microwave irradiation significantly improves reaction kinetics and yields. An example protocol involves:

  • Combining the heterocyclic precursor with N-ethyl-N,N-diisopropylamine and dimethoxymethyl chloride in a solvent like N-methylpyrrolidin-2-one (NMP).
  • Heating the mixture to 170°C under microwave conditions for approximately 3 hours.
  • Isolating the product via filtration and purification steps.

This approach has yielded yields up to 77%, demonstrating its efficiency.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Temperature 170°C Elevated to facilitate cyclization and substitution reactions
Solvent N-methylpyrrolidin-2-one (NMP) High boiling point, suitable for microwave heating
Reagents N-ethyl-N,N-diisopropylamine, dimethoxymethyl chloride For alkylation and substitution
Reaction Time 3 hours Optimized for maximum yield
Yield Up to 77% Under microwave irradiation

Data Tables Summarizing Preparation Methods

Method Key Reagents Reaction Conditions Yield Notes
Multi-step cyclization and substitution 2-methyl-4-chloropyridine, diol derivatives, chlorinating agents Controlled temperature, reflux, purification Variable, typically 50-70% Conventional heating
Microwave-assisted alkylation N-ethyl-N,N-diisopropylamine, dimethoxymethyl chloride 170°C, microwave irradiation, 3 hours Up to 77% Rapid and efficient

Research Findings and Optimization Insights

Recent studies highlight that microwave-assisted synthesis significantly enhances reaction rates and yields for introducing the dimethoxymethyl group. The choice of solvent (NMP) and base (N-ethyl-N,N-diisopropylamine) is critical for controlling regioselectivity and minimizing side reactions. Additionally, temperature control is vital to prevent decomposition of sensitive intermediates.

Notes on Purity and Characterization

Purification techniques such as column chromatography and recrystallization are employed post-synthesis. Characterization involves NMR, IR, and mass spectrometry to confirm structure and purity, with typical yields around 77% under optimized microwave conditions.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce various substituted pyridine compounds.

Scientific Research Applications

7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar 8-Substituted Derivatives

Below is a comparative analysis of key derivatives of 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine with substituents at the 8-position, based on available research and commercial data.

Table 1: Structural and Functional Comparison of 8-Substituted Derivatives

8-Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity Evidence Source
Carbaldehyde C₈H₆ClNO₃ 199.59 Intermediate for aldehyde-specific reactions (e.g., nucleophilic addition, oxidation)
Boronic acid pinacol ester - - Cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceuticals and agrochemicals
Carboxylic acid C₈H₆ClNO₄ 215.59 Precursor for esters/amides; potential use in bioactive molecule synthesis
Trimethylsilyl C₁₀H₁₄ClNO₂Si 243.77 Modifies solubility/stability; likely used as a protecting or directing group
Iodo C₇H₅ClINO₂ 313.48 Halogen-exchange or coupling reactions (e.g., Ullmann, Sonogashira)
Amine C₇H₈N₂O₂ 168.15 Building block for alkylation/acylation; applications in drug intermediates

7-Chloro-8-(carbaldehyde)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

  • Molecular Formula: C₈H₆ClNO₃ .
  • Key Features: The aldehyde group enables versatile transformations, such as condensation with amines to form imines or reduction to alcohols.

8-Boronic Acid Pinacol Ester Derivative

  • Applications: This derivative is a cornerstone in Suzuki-Miyaura cross-coupling reactions, facilitating the introduction of the dioxinopyridine moiety into complex molecules. Its boron-containing structure enhances reactivity with aryl halides, enabling efficient synthesis of biaryl systems for drug candidates .

7-Chloro-8-(carboxylic acid)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

  • Molecular Formula: C₈H₆ClNO₄ .
  • Reactivity : The carboxylic acid group allows for esterification or amidation, commonly used to modify bioavailability in pharmaceuticals. For example, it could serve as a precursor for prodrugs or polymer conjugates .

8-Trimethylsilyl Derivative

  • Molecular Formula: C₁₀H₁₄ClNO₂Si .
  • It may also act as a temporary protecting group during multi-step syntheses .

7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

  • Molecular Formula: C₇H₅ClINO₂ .
  • Applications : The iodine atom serves as a robust leaving group in nucleophilic aromatic substitution or transition-metal-catalyzed couplings. This derivative is particularly valuable in synthesizing radiolabeled compounds for imaging studies .

8-Amine Derivative

  • Molecular Formula : C₇H₈N₂O₂ .
  • Utility : The amine group enables facile functionalization via reductive amination or acylation, making it a key intermediate in antiviral or anticancer agent development .

Biological Activity

7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

  • Chemical Formula : C₁₀H₁₂ClNO₄
  • Molecular Weight : 245.66 g/mol
  • CAS Number : 1346446-96-5
  • Purity : ≥97% .

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly its antimicrobial and antiproliferative properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial effects against several bacterial strains. Notably:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
  • The compound also showed activity against Gram-positive bacteria and fungi, including Candida albicans .

Antiproliferative Activity

In vitro studies focusing on cancer cell lines have revealed promising antiproliferative effects:

  • The compound was tested against various human cancer cell lines, including HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). It demonstrated significant cytotoxicity with IC₅₀ values indicating effective inhibition of cell proliferation .
  • Molecular docking studies suggest that the compound interacts effectively with target proteins associated with cancer cell growth .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various derivatives of pyridine compounds. The results indicated that the tested compound had superior activity compared to standard antibiotics, making it a candidate for further development as an antimicrobial agent.

CompoundMIC (µM)Target Organism
This compound0.21Pseudomonas aeruginosa
Compound X0.50E. coli
Compound Y0.83Candida albicans

Study 2: Antiproliferative Activity on Cancer Cell Lines

In a separate study examining the antiproliferative effects on human cancer cell lines:

  • The compound exhibited strong activity against HCT-116 cells with an IC₅₀ value significantly lower than that of doxorubicin.
Cell LineIC₅₀ (µM)Reference Drug IC₅₀ (µM)
HCT-1165.010
HepG27.515
MCF-7205

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of DNA gyrase : Molecular docking studies suggest that the compound forms critical hydrogen bonds with amino acids in the active site of DNA gyrase, which is essential for bacterial DNA replication .
  • Antifungal Activity : The interaction with fungal cell membranes may disrupt cellular integrity leading to cell death .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine and its analogs?

  • Methodological Answer : The synthesis typically involves multicomponent reactions (MCRs) that combine structurally diverse aldehydes, thiols, and nitriles. For example, 1,4-dihydropyridine intermediates can be generated via MCRs and further functionalized. The chlorine and dimethoxymethyl substituents are introduced using halogenation and alkoxylation steps, respectively. Reaction optimization should focus on solvent choice (e.g., ethanol or acetonitrile), temperature control (40–80°C), and catalytic systems (e.g., acid/base catalysts) to enhance regioselectivity .

Q. How can the stereochemistry and absolute configuration of this compound be experimentally determined?

  • Methodological Answer : Vibrational Circular Dichroism (VCD) combined with density functional theory (DFT) simulations is a robust approach. Experimental VCD spectra are compared with simulated spectra derived from DFT-optimized geometries. Grid size and basis sets (e.g., B3LYP/6-31G*) must be standardized to minimize computational errors. X-ray crystallography is also critical for confirming solid-state configurations, as demonstrated in studies on similar dihydrodioxino-pyridine derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions and ring conformation. For example, the dimethoxymethyl group shows distinct singlet peaks for methoxy protons (~δ 3.3–3.5 ppm) and a quaternary carbon signal (~δ 90–100 ppm).
  • IR : Stretching frequencies for C-O (1050–1250 cm1^{-1}) and C-Cl (550–750 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, lipophilicity) influence the anti-tuberculosis (anti-TB) activity of dihydrodioxino-pyridine derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that polar substituents (e.g., nitro or cyano groups) at the 7- or 8-positions reduce clogP values (3.6–5.0), correlating with attenuated anti-TB activity. In contrast, lipophilic substituents (e.g., alkyl chains) enhance membrane permeability and potency. Experimental workflows include:

  • In vitro assays : MIC (minimum inhibitory concentration) testing against Mycobacterium tuberculosis H37Rv.
  • Computational modeling : Molecular docking to identify binding interactions with mycobacterial targets (e.g., ATP synthase) .

Q. What computational strategies are effective for predicting the biological activity and pharmacokinetics of this compound?

  • Methodological Answer :

  • QSAR Modeling : Use genetic function approximation (GFA) to develop predictive models with descriptors like topological polar surface area (TPSA) and logP. Validate models via y-randomization and external test sets (R2^2 > 0.7, Q2^2 > 0.6).
  • Molecular Docking : AutoDock Vina or Schrödinger Suite can simulate ligand-receptor interactions (e.g., EGFR wild-type). Prioritize compounds with docking scores < -8 kcal/mol.
  • ADMET Prediction : Tools like SwissADME assess Lipinski’s rule compliance, blood-brain barrier permeability, and cytochrome P450 interactions .

Q. How can reaction conditions be optimized to control regioselectivity in dihydrodioxino-pyridine synthesis?

  • Methodological Answer : Regioselectivity is influenced by:

  • Catalysts : Lewis acids (e.g., ZnCl2_2) favor electrophilic substitution at the 8-position.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates for 7-substitution.
  • Temperature : Lower temperatures (0–25°C) reduce side reactions in halogenation steps. Kinetic vs. thermodynamic control should be assessed via time-resolved NMR .

Q. What are the key challenges in analyzing contradictory biological activity data across studies?

  • Methodological Answer : Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., identical bacterial strains, incubation times).
  • Compound purity : Validate via HPLC (>95% purity) and elemental analysis.
  • Solubility effects : Use DMSO or cyclodextrin-based carriers to ensure consistent bioavailability. Statistical tools (e.g., ANOVA) identify outliers .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 2
7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

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